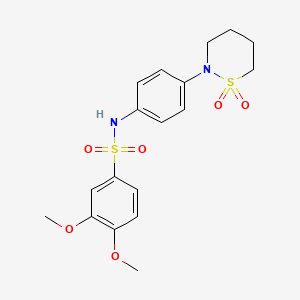

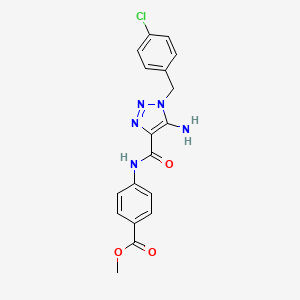

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their pharmacological significance. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved structure-activity relationship studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, the synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides was inspired by antituberculosis pro-drugs, with some compounds showing significant antimycobacterial activity . The synthesis of N-phenylbenzenesulfonamide and its characterization through various spectroscopic techniques, including FTIR, FT-Raman, UV, and NMR, was also reported, providing insights into the molecular structure and stability .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic and theoretical methods. The study of N-phenylbenzenesulfonamide revealed information about vibrational frequencies, optimized geometric parameters, and stability through NBO analysis. Theoretical calculations also provided insights into the molecule's dipole moment, polarizability, and hyperpolarizability . The crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides were analyzed, showing different supramolecular architectures mediated by weak interactions, which were further elucidated through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds in chemical reactions has been explored in various studies. For example, the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide led to the formation of a precursor for pyrrolobenzothiadiazepine synthesis, while the attempted N-alkylation of 2-azidobenzamide resulted in benzotriazinones and quinazolinones . The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrated its smooth elimination by DDQ, with yields depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized through various studies. The synthesis and properties of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole were reported, with the structure confirmed by NMR, IR spectroscopy, and X-ray diffraction . The thermodynamic properties of N-phenylbenzenesulfonamide were calculated at different temperatures, and the relationship between these properties and temperature was studied . Additionally, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlighted the impact of substituents on the phenyl ring on COX-2 potency and selectivity .

Aplicaciones Científicas De Investigación

Cancer Therapeutic Potential

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide and its analogs show promise as cancer therapeutics. One study found that a related molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, inhibited the hypoxia-inducible factor-1 (HIF-1) pathway and antagonized tumor growth in animal models of cancer, suggesting potential for similar compounds in cancer therapy (Mun et al., 2012).

Anti-HIV Activity

Compounds structurally related to this compound have shown anti-HIV activity. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides demonstrated promising activity against the HIV-1 virus (Aslam et al., 2014).

Antimicrobial Properties

Several studies have shown that benzenesulfonamide derivatives possess antimicrobial properties. One study synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety, which showed significant activity against Mycobacterium tuberculosis (Ghorab et al., 2017).

Anti-inflammatory and Anticancer Activities

Compounds similar to this compound have also been evaluated for their anti-inflammatory and anticancer activities. For instance, some benzenesulfonamide derivatives were found to be selective inhibitors of cyclooxygenase-2 (COX-2), which is important in the treatment of inflammatory diseases and cancer (Hashimoto et al., 2002).

Propiedades

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-25-17-10-9-16(13-18(17)26-2)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQLEUVADBFSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)